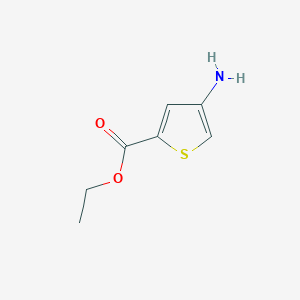![molecular formula C21H22N6O4 B2704341 5-Methyl-2-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539817-52-2](/img/structure/B2704341.png)
5-Methyl-2-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H22N6O4 and its molecular weight is 422.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Utility and Chemical Reactivity
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives have been highlighted for their synthetic utility and chemical reactivity. For example, derivatives of this class have been synthesized through various methods, demonstrating their versatility as synthetic intermediates. These compounds serve as precursors for the development of more complex molecules, showcasing a wide range of chemical reactivity that can be harnessed for the synthesis of heterocyclic compounds with potential biological activities (El-Agrody et al., 2001).
Potential for Supramolecular Assemblies
The structural features of [1,2,4]triazolo[1,5-a]pyrimidine derivatives make them suitable ligands for co-crystallization, leading to the formation of supramolecular assemblies. These assemblies are formed through extensive hydrogen bonding and other non-covalent interactions, which are crucial for the development of materials with novel properties (Fonari et al., 2004).
Antimicrobial Activity
Some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been studied for their antimicrobial activity, indicating potential applications in the development of new antimicrobial agents. The structural diversity within this class allows for the exploration of structure-activity relationships, aiming to identify potent compounds against various microbial strains (Lahmidi et al., 2019).
Medicinal Chemistry Applications
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. This heterocyclic core is present in several clinical trials and marketed drugs, highlighting its significance in medicinal chemistry. The versatility in functionalization and the potential for targeted pharmacological activity make these derivatives valuable for drug discovery and development efforts (Merugu et al., 2022).
Mécanisme D'action
: Gong, Y., Zhang, M. M., Hua, W., Sun, J. L., Shi, H. F., Jiang, P. G., Liao, F. H., & Lin, J. H. (2014). Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes. Dalton Transactions, (1), 201-208. Link
Propriétés
IUPAC Name |
5-methyl-2-pyridin-4-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-11-16(19(22)28)17(13-9-14(29-2)18(31-4)15(10-13)30-3)27-21(24-11)25-20(26-27)12-5-7-23-8-6-12/h5-10,17H,1-4H3,(H2,22,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGXMPWETUJJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2704259.png)

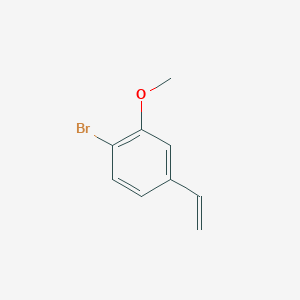
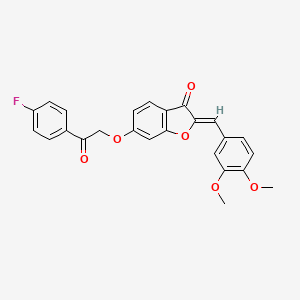
![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B2704267.png)
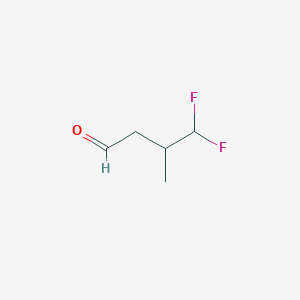

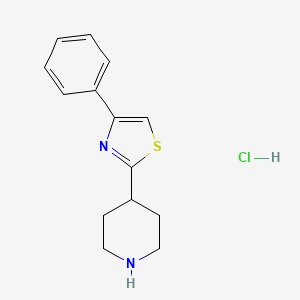
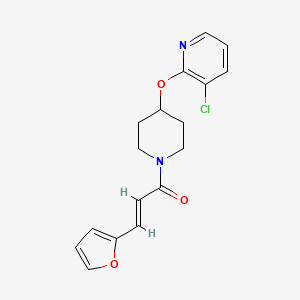

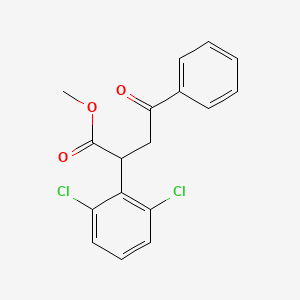
![2-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2704280.png)
